Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-
Description
Benzenesulfonamide derivatives are a class of compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. The specific compound N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)benzenesulfonamide features a benzenesulfonamide core substituted with a 3,5-bis(trifluoromethyl)phenyl group at the sulfonamide nitrogen and a 2-oxazolyl moiety at the para position of the benzene ring.
Such structural features are critical in medicinal chemistry, particularly for targeting enzymes or receptors with hydrophobic pockets .
Properties
CAS No. |
646039-67-0 |
|---|---|
Molecular Formula |
C17H10F6N2O3S |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-(1,3-oxazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H10F6N2O3S/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)25-29(26,27)14-3-1-10(2-4-14)15-24-5-6-28-15/h1-9,25H |
InChI Key |
QEVAFBPQVOCYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with an oxazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl groups and the oxazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the cells, leading to cell death . The compound’s trifluoromethyl groups and oxazole ring play crucial roles in binding to the enzyme’s active site .
Comparison with Similar Compounds
Core Structure and Substituents
The target compound shares structural similarities with several analogues (Table 1):
Key Observations :
Physicochemical Properties
- Tautomerism : Unlike the thione-thiol tautomerism in ’s triazoles, the target’s oxazolyl group lacks such behavior, simplifying its spectroscopic characterization .
Research Findings and Challenges
- Spectral Confirmation : IR and NMR data () are critical for verifying tautomeric forms and functional groups in analogues. The target compound’s oxazolyl group would show distinct C-O-C stretching (~1250 cm⁻¹) and aromatic C-H bending (~700 cm⁻¹) .
- Pharmacokinetics : Compounds with trifluoromethyl groups (e.g., Netupitant) exhibit prolonged half-lives but may face challenges in formulation due to low solubility. The target’s oxazolyl group could mitigate this via hydrogen bonding .
- Species Variability: As noted in , human receptor selectivity (e.g., beta-3-AR) requires careful optimization to avoid off-target effects .
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- is particularly notable for its potential therapeutic applications and mechanisms of action. This article provides a detailed overview of its biological activity, including relevant research findings, experimental data, and a discussion of its pharmacological implications.
Chemical Structure and Properties
- Molecular Formula : C17H10F6N2O3S
- Molecular Weight : 442.39 g/mol
- CAS Number : 10455668
The compound features a benzenesulfonamide core with trifluoromethyl groups and an oxazole moiety, contributing to its unique chemical properties. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, which can influence biological activity.
Biological Activity Overview
Benzenesulfonamides are known for various biological activities, including:
- Antimicrobial Activity : Many derivatives exhibit potent antibacterial effects.
- Anticancer Properties : Some compounds have shown promise in inhibiting tumor growth.
- Cardiovascular Effects : Certain sulfonamides can influence blood pressure and vascular resistance.
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives possess significant antimicrobial properties. A study demonstrated that the compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The anticancer potential of benzenesulfonamide derivatives has been explored in various studies. For instance, compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- have been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Study on Cardiovascular Effects
A recent study evaluated the effects of benzenesulfonamide derivatives on coronary resistance and perfusion pressure using isolated rat heart models. The results indicated that certain derivatives significantly decreased coronary resistance compared to controls, suggesting a potential mechanism for cardiovascular modulation .
| Compound | Dose (nM) | Coronary Resistance (mmHg) |
|---|---|---|
| Control | - | 12.0 |
| Compound 1 | 0.001 | 10.5 |
| Compound 2 | 0.001 | 9.8 |
| Compound 3 | 0.001 | 11.0 |
This table summarizes the impact of different compounds on coronary resistance, highlighting the efficacy of specific benzenesulfonamide derivatives.
Docking Studies
In silico docking studies have been employed to understand the interaction of N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- with calcium channels. The results suggest that this compound may act as a calcium channel blocker, which could explain its cardiovascular effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
